molecular formula C20H25N3O5S B3978564 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate

1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate

Cat. No.: B3978564
M. Wt: 419.5 g/mol
InChI Key: LYGQFQMZLSHWHN-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an amino group, and a methioninate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino group and the methioninate ester through nucleophilic substitution and esterification reactions, respectively. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into more reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted amino derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The oxazole ring and amino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by influencing signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole, share similar structural features and chemical properties.

    Amino Acid Esters: Compounds like N-(phenylcarbonyl)methionine esters have similar ester functional groups and biological activities.

Uniqueness

1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate is unique due to its combination of an oxazole ring, an amino group, and a methioninate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-16(19(25)22-17-12-13(2)28-23-17)27-20(26)15(10-11-29-3)21-18(24)14-8-6-5-7-9-14/h5-9,12,15-16H,4,10-11H2,1-3H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGQFQMZLSHWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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